Acid Green A
Overview
Description
Acid Green A: is a synthetic dye belonging to the class of triarylmethane dyes. It is known for its vibrant green color and is commonly used in various industries, including textiles, paper, and leather. The compound is characterized by its high solubility in water and its ability to produce bright, intense colors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green A typically involves the condensation of benzaldehyde derivatives with aromatic amines in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired dye.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the following stages:
Nitration: Benzaldehyde derivatives are nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as iron filings and hydrochloric acid.
Condensation: The resulting aromatic amines are condensed with benzaldehyde derivatives in the presence of an acid catalyst to form the dye.
Purification: The crude dye is purified through recrystallization or other purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Acid Green A undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid and bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Acid Green A has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for visualizing cellular structures under a microscope.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.
Mechanism of Action
The mechanism of action of Acid Green A involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The dye molecules can intercalate between the layers of substrates, leading to strong binding and intense coloration. In biological systems, this compound can interact with cellular components, leading to changes in their optical properties, which can be visualized under a microscope.
Comparison with Similar Compounds
Malachite Green: Another triarylmethane dye with similar applications but different color properties.
Crystal Violet: A triarylmethane dye used in similar staining techniques but with a violet color.
Brilliant Green: A dye with similar chemical structure but different applications in microbiology.
Uniqueness: Acid Green A is unique due to its specific shade of green, high solubility in water, and its ability to produce bright and intense colors. Its chemical structure allows for various modifications, making it versatile for different applications.
Properties
CAS No. |
93942-43-9 |
---|---|
Molecular Formula |
C29H36KN2O6S2 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate |
InChI |
InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37); |
InChI Key |
SVWRTMKKQMCDTO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)O)CS(=O)(=O)[O-].[K] |
Key on ui other cas no. |
93942-43-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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